4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]-N-(1,3-thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-N-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-N-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-N-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures (50-100°C) in the presence of an oxidizing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-N-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-N-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with applications in cancer therapy.
Nilotinib: Similar to imatinib and dasatinib, used for treating specific types of cancer.
Uniqueness
What sets 4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-N-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE apart is its unique combination of a pyrimidine ring, a thiazole ring, and a benzenesulfonamide group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H17N7O2S2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]guanidine |
InChI |
InChI=1S/C16H17N7O2S2/c1-10-9-11(2)20-15(19-10)22-14(17)21-12-3-5-13(6-4-12)27(24,25)23-16-18-7-8-26-16/h3-9H,1-2H3,(H,18,23)(H3,17,19,20,21,22) |
InChI Key |
QTSIGPTXUOZXBX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C |
Origin of Product |
United States |
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